molecular formula C9H15BrO3S B13079212 3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13079212
M. Wt: 283.18 g/mol
InChI Key: IMZAKCPPFRWRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione is a specialized sulfolane derivative designed for advanced chemical synthesis and drug discovery research. This compound belongs to a class of brominated, alkoxy-substituted thiolane dioxides that serve as key synthetic intermediates . The molecular structure incorporates both a bromine atom and a cyclopentyloxy group on the sulfolane ring, providing two distinct reactive sites for further functionalization. Researchers can leverage this bifunctional nature to construct more complex molecular architectures, particularly in the development of potential pharmacologically active molecules. Related structural analogs, such as the tetrahydrofuran-2-ylmethoxy variant, are utilized in synthetic chemistry, indicating the utility of this compound class as a building block . The electronegative properties imparted by the sulfone group can influence the compound's reactivity and the physicochemical properties of resulting molecules, making it a valuable scaffold in medicinal chemistry for optimizing attributes like metabolic stability and target binding affinity. Its primary research application lies in its capacity to act as a core precursor in the synthesis of novel compounds for biological screening and the exploration of structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15BrO3S

Molecular Weight

283.18 g/mol

IUPAC Name

3-bromo-4-cyclopentyloxythiolane 1,1-dioxide

InChI

InChI=1S/C9H15BrO3S/c10-8-5-14(11,12)6-9(8)13-7-3-1-2-4-7/h7-9H,1-6H2

InChI Key

IMZAKCPPFRWRLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2CS(=O)(=O)CC2Br

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene to Thiolane 1,1-dioxide

  • Reagents: Tetrahydrothiophene, hydrogen peroxide (H2O2), or m-chloroperbenzoic acid (m-CPBA)
  • Conditions: Typically performed in an organic solvent such as dichloromethane or acetic acid at low to moderate temperatures (0-25 °C) to avoid over-oxidation.
  • Outcome: Formation of sulfolane (thiolane 1,1-dioxide) as the core scaffold.

Selective Bromination at the 3-Position

  • Reagents: N-bromosuccinimide (NBS) is preferred for selective allylic or benzylic bromination, but in this case, it is used for bromination at the 3-position of the sulfolane ring.
  • Solvent: Carbon tetrachloride (CCl4) or chloroform under reflux conditions.
  • Mechanism: Radical bromination facilitated by light or radical initiators leads to substitution at the 3-position.
  • Notes: Control of temperature and stoichiometry is critical to prevent polybromination or ring cleavage.

Introduction of the Cyclopentyloxy Group at the 4-Position

  • Starting Intermediate: 4-hydroxythiolane 1,1-dioxide or 4-halothiolane 1,1-dioxide.
  • Reagents: Cyclopentanol or cyclopentyl alkoxide as nucleophile.
  • Conditions: Nucleophilic substitution is carried out under basic conditions, often using potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction: The nucleophile attacks the electrophilic carbon at the 4-position, displacing the leaving group (often a halide or tosylate), forming the cyclopentyloxy ether linkage.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Oxidation Tetrahydrothiophene + H2O2 or m-CPBA, 0-25 °C Thiolane 1,1-dioxide (sulfolane)
2 Bromination NBS, CCl4, reflux, light or radical initiator 3-Bromo-thiolane 1,1-dioxide
3 Nucleophilic Substitution Cyclopentanol + base (K2CO3/NaH), DMF/DMSO, 50-80 °C This compound

Research Findings and Optimization Notes

  • Regioselectivity: Bromination at the 3-position is favored due to the stability of the intermediate radical and electronic effects of the sulfone group.
  • Yield Considerations: The oxidation step typically proceeds in high yield (>80%), while bromination yields can vary (50-70%) depending on reaction control. The nucleophilic substitution step generally achieves moderate to high yields (60-85%) with pure reagents and optimized conditions.
  • Purification: The final product is purified by column chromatography or recrystallization from appropriate solvents such as ethyl acetate or hexane mixtures.
  • Stability: The compound is stable under ambient conditions but should be stored in a cool, dry place to prevent decomposition or hydrolysis.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Observations/Notes
Oxidation agent H2O2 (30%), m-CPBA Mild conditions, high selectivity
Bromination reagent NBS Requires light or radical initiator
Solvent for bromination CCl4, chloroform Non-polar solvent to favor radical reaction
Nucleophile Cyclopentanol or cyclopentyl alkoxide Base-mediated substitution
Base K2CO3, NaH Facilitates deprotonation of cyclopentanol
Solvent for substitution DMF, DMSO Polar aprotic solvents enhance nucleophilicity
Temperature 0-25 °C (oxidation), reflux (bromination), 50-80 °C (substitution) Temperature control critical for selectivity
Yield Oxidation: >80%, Bromination: 50-70%, Substitution: 60-85% Overall moderate to good yields

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 1λ⁶-Thiolane-1,1-dione (Sulfolane)

Key Differences :

  • Structure : Sulfolane (CAS 126-33-0) lacks substituents on the thiolane ring, with a molecular formula of C₄H₈O₂S (MW: 120.17 g/mol) .
  • Physical Properties :
    • Boiling Point : Sulfolane has a high boiling point (285°C) due to its polar sulfone group and compact structure, making it an industrial solvent.
    • Solubility : Miscible with water and organic solvents.
  • Applications : Primarily used as a solvent in gas treatment and polymer production. The absence of reactive substituents limits its utility in synthetic chemistry compared to the brominated analog.

Table 1: Structural Comparison

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
3-Bromo-4-(cyclopentyloxy)-1λ⁶-thiolane-1,1-dione C₈H₁₂BrO₃S 3-Br, 4-cyclopentyloxy 277.15 Pharmaceutical intermediates, catalysis
1λ⁶-Thiolane-1,1-dione (Sulfolane) C₄H₈O₂S None 120.17 Industrial solvent

Functional Analog: 3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione

Key Differences :

  • Structure : This compound (CAS 1183914-73-9) substitutes position 3 with a bromopyrazole group, yielding C₇H₉BrN₂O₂S (MW: 265.13 g/mol) .
  • Reactivity : The bromine on the pyrazole ring is less electrophilic than the bromine on the thiolane ring in the target compound, altering its susceptibility to nucleophilic substitution.
  • Applications : Likely used in agrochemicals or as a ligand in coordination chemistry due to the pyrazole’s chelating properties.

Table 2: Reactivity and Functional Group Analysis

Compound Electrophilic Site Steric Hindrance Potential Reactivity Pathways
3-Bromo-4-(cyclopentyloxy)-1λ⁶-thiolane-1,1-dione C3-Bromine High (cyclopentyloxy group) SN2 substitution, Suzuki coupling
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione Pyrazole-Bromine Moderate Metal-catalyzed cross-coupling, ligand binding

Pharmacological Context: Cyclopentyloxy-Containing Compounds

Compounds with cyclopentyloxy substituents, such as PDE IV inhibitors (e.g., 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one), demonstrate anti-inflammatory and bronchodilatory effects .

Biological Activity

3-Bromo-4-(cyclopentyloxy)-1λ6-thiolane-1,1-dione is a compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉BrO₂S
  • SMILES : C1CS(=O)(=O)CC1N2C=C(C=N2)Br
  • InChIKey : GFGDISVSWGFSKS-UHFFFAOYSA-N

The compound features a thiolane ring with a bromine substituent and a cyclopentyloxy group, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of 3-Bromo-4-(cyclopentyloxy)-1λ6-thiolane-1,1-dione can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related thiolane derivatives have shown effectiveness against various bacterial strains, suggesting that 3-Bromo-4-(cyclopentyloxy)-1λ6-thiolane-1,1-dione may possess similar activity.

Anticancer Potential

Compounds containing thiolane structures have been investigated for their anticancer properties. The presence of sulfur in the thiolane ring can contribute to the modulation of cellular pathways involved in cancer progression. Preliminary studies may need to be conducted to evaluate the specific effects of this compound on cancer cell lines.

Predicted Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against Gram-positive bacteria
AnticancerInhibition of cell proliferation in preliminary assays

Future Directions

Further investigation is warranted to elucidate the mechanisms of action and therapeutic potential of this compound. Suggested research avenues include:

  • In vitro studies to assess cytotoxicity and mechanism of action against specific cancer cell lines.
  • Exploration of antimicrobial efficacy through clinical trials.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

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